molecular formula C20H23ClN2O3S B11336181 N-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

N-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11336181
M. Wt: 406.9 g/mol
InChI Key: IKPZECGQYVRQCO-UHFFFAOYSA-N
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Description

N-BENZYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a chemical compound with the molecular formula C19H21ClN2O3S and a molar mass of 392.9 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a benzyl group, a chlorophenyl group, and a methanesulfonyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-BENZYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached using a palladium-catalyzed cross-coupling reaction.

    Addition of the Methanesulfonyl Group: The methanesulfonyl group is added through a sulfonylation reaction using methanesulfonyl chloride as the reagent.

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

N-BENZYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or chlorophenyl groups with other functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

N-BENZYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions .

Comparison with Similar Compounds

N-BENZYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

N-benzyl-1-[(4-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H23ClN2O3S/c21-19-8-6-17(7-9-19)15-27(25,26)23-12-10-18(11-13-23)20(24)22-14-16-4-2-1-3-5-16/h1-9,18H,10-15H2,(H,22,24)

InChI Key

IKPZECGQYVRQCO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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